![molecular formula C13H10N4O2S B2827270 N-(benzo[c][1,2,5]thiadiazol-4-yl)-5-cyclopropylisoxazole-3-carboxamide CAS No. 1207054-69-0](/img/structure/B2827270.png)
N-(benzo[c][1,2,5]thiadiazol-4-yl)-5-cyclopropylisoxazole-3-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the benzothiadiazole and isoxazole rings, and the introduction of the cyclopropyl and carboxamide groups. Unfortunately, without specific information or literature on the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is likely to be quite complex. The benzothiadiazole and isoxazole rings are aromatic and heterocyclic, meaning they contain atoms other than carbon in their rings. These structures can have significant effects on the compound’s chemical reactivity and physical properties .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be largely determined by the functional groups present in its structure. For example, the carboxamide group could potentially undergo hydrolysis, and the aromatic rings could participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings could contribute to its stability, and the carboxamide group could influence its solubility in different solvents.Scientific Research Applications
- Strategy : Researchers often employ a “donor–acceptor” (D-A) approach to control the band gap width. Benzothiadiazoles (BTDs) serve as popular electron-accepting units, while diphenylamine (DPA) exhibits good electron-donating ability .
- Properties : The compound’s electron-withdrawing nature contributes to its suitability for this application .
- Solubility : It presents as a white crystalline solid, readily soluble in polar solvents like methanol and ethanol .
- Example : N,N’-bis(2,1,3-benzothiadiazol-4-yl)-1-phenylphosphanediamine (H₂L) serves as a novel ligand with potential applications in catalysis and materials science .
Optoelectronic Devices
Solid-State Emitters
Organosulfur Chemistry
Ligand Chemistry
Photophysical Studies
Future Directions
Compounds containing benzothiadiazole and isoxazole rings are of interest in various fields, including medicinal chemistry and materials science . Therefore, further studies on “N-(benzo[c][1,2,5]thiadiazol-4-yl)-5-cyclopropylisoxazole-3-carboxamide” and related compounds could potentially lead to new insights and applications .
Mechanism of Action
Target of Action
Similar compounds, such as 2- (7- 4- n,n-bis(4-methylphenyl)amino phenyl -2,1,3-benzothiadiazol-4-yl)methylene propanedinitrile (dtdcpb), are known to be donor-acceptor molecules used in the fabrication of organic electronic devices .
Mode of Action
Similar compounds like dtdcpb are known to interact with electron acceptors like c60/c70 in the fabrication of organic solar cells .
Biochemical Pathways
Similar compounds are known to be involved in the photophysical behavior of organic compounds used in optoelectronics, photocatalysis, and photodynamic therapy .
Result of Action
Similar compounds like dtdcpb have been used in the fabrication of organic solar cells, achieving a record-high power conversion efficiency (pce) of 68% .
properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-5-cyclopropyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2S/c18-13(10-6-11(19-15-10)7-4-5-7)14-8-2-1-3-9-12(8)17-20-16-9/h1-3,6-7H,4-5H2,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDOHLPCLRYRHEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)NC3=CC=CC4=NSN=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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